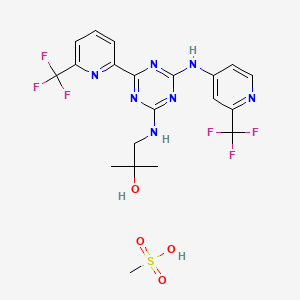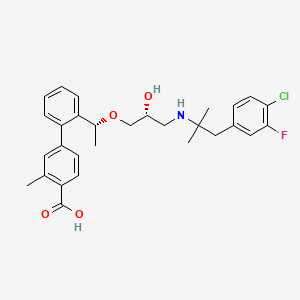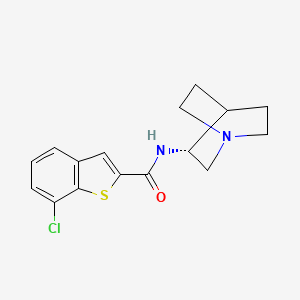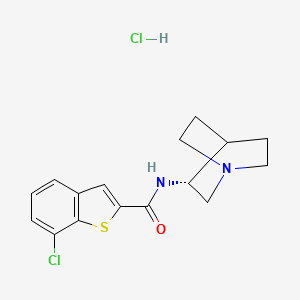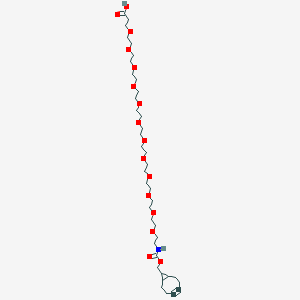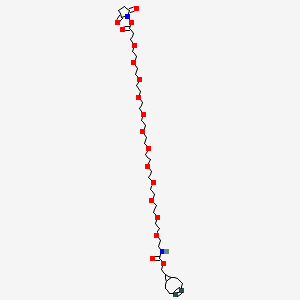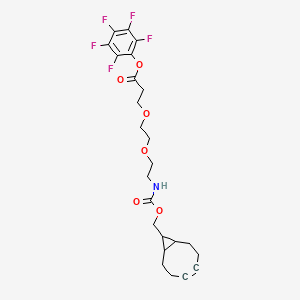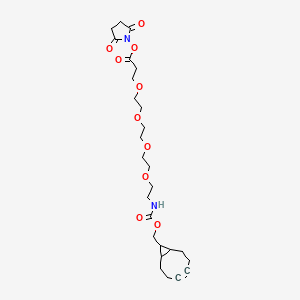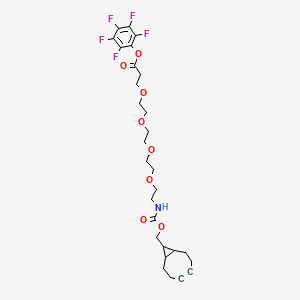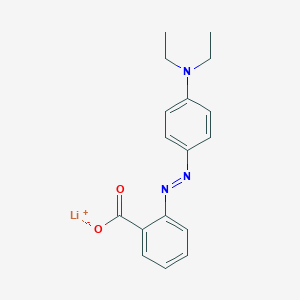
Ethyl Red lithium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl Red lithium is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Polymer Electrolytes for Lithium Batteries : A study by Zhang et al. (2015) demonstrates the use of a poly(propylene carbonate)-based solid polymer electrolyte in ambient-temperature solid lithium batteries. This electrolyte shows high ionic conductivity, wider electrochemical window, and superior mechanical strength, making it suitable for practical lithium battery applications with improved reliability and safety (Zhang et al., 2015).
Lithium/Sulfur Batteries : Research by Lu et al. (2015) indicates that fluorinated ether, specifically ethyl 1,1,2,2-tetrafluoroethyl ether, enhances the stability of electrolyte/anode interfaces and improves the overall performance of lithium/sulfur cells (Lu et al., 2015).
Electrochemical Stability : A study by Zhuang et al. (2005) identified lithium ethylene dicarbonate as a primary product in the reduction of ethylene carbonate in lithium battery electrolytes. This finding helps understand the composition of surface films on electrodes, contributing to battery stability (Zhuang et al., 2005).
High-Voltage Li-Ion Cells : Research by Petibon et al. (2016) suggests that removing ethylene carbonate from typical organic carbonate-based electrolytes and adding small amounts of electrolyte additives can create cells with enhanced performance. This discovery opens new avenues for electrolyte development in high-voltage lithium-ion cells (Petibon et al., 2016).
Low-Temperature Electrolyte Applications : Plichta and Behl (2000) proposed an electrolyte for low-temperature lithium and lithium-ion cells, enhancing operability in extreme conditions (Plichta & Behl, 2000).
Redox Shuttles for Lithium Air Batteries : Lacey et al. (2013) demonstrated a novel design for non-aqueous lithium-air cells using a soluble redox shuttle, ethyl viologen ditriflate, to catalyze oxygen reduction. This design could alleviate the need for fast oxygen diffusion in battery applications (Lacey et al., 2013).
Eigenschaften
CAS-Nummer |
171051-77-7 |
|---|---|
Produktname |
Ethyl Red lithium |
Molekularformel |
C17H18LiN3O2 |
Molekulargewicht |
303.29 |
IUPAC-Name |
lithium (E)-2-((4-(diethylamino)phenyl)diazenyl)benzoate |
InChI |
InChI=1S/C17H19N3O2.Li/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22;/h5-12H,3-4H2,1-2H3,(H,21,22);/q;+1/p-1/b19-18+; |
InChI-Schlüssel |
GVVKGSGRERMNNW-LTRPLHCISA-M |
SMILES |
O=C([O-])C1=CC=CC=C1/N=N/C2=CC=C(N(CC)CC)C=C2.[Li+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ethyl Red lithium; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B607303.png)
![N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607304.png)
